molecular formula C13H13Cl3N2 B5500654 (2,3-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride

(2,3-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride

Cat. No. B5500654
M. Wt: 303.6 g/mol
InChI Key: QZGMBNLAJSLOOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (2,3-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride often involves multi-step chemical reactions, starting from basic aromatic compounds or pyridines. For instance, efficient access to N-(pyrrol-2-yl)amines, which share structural similarities, can be achieved through a two-step synthesis sequence, starting from simple precursors like amines and carbonitriles, demonstrating the feasibility of constructing complex structures from basic building blocks (Macías et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds often reveals interesting features like tautomerism and intramolecular hydrogen bonding, which could be expected in (2,3-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride as well. For example, the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates tautomeric equilibrium and intramolecular hydrogen bonding, indicating the complex behavior of such molecules in different environments (Nazır et al., 2000).

Chemical Reactions and Properties

Compounds with pyridyl and amine functionalities are involved in various chemical reactions, such as cycloadditions, reductions, and nucleophilic substitutions, highlighting their versatility in synthetic chemistry. For example, the synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes illustrate how such compounds can participate in complex formation and demonstrate interesting coordination chemistry (Amirnasr et al., 2002).

Scientific Research Applications

Tautomerism and Molecular Interactions

Studies on Schiff bases, closely related to the structure of interest, have revealed insights into intramolecular hydrogen bonding and tautomerism. These properties are critical in understanding molecular interactions and designing compounds with specific optical and chemical properties. For example, N-(2-pyridil)-salicylidene and its derivatives have been extensively studied for their tautomeric equilibrium and molecular structures, providing a basis for designing compounds with tailored electronic and structural characteristics (Nazır et al., 2000).

Catalysis and Organic Transformations

Compounds featuring pyridinyl and benzyl moieties have been utilized as ligands in catalytic systems, particularly in oxidation reactions and selective hydroxylation of alkanes. These applications underscore the importance of such compounds in synthetic chemistry, where they enable selective transformations and facilitate the synthesis of complex molecules (Sankaralingam & Palaniandavar, 2014).

Corrosion Inhibition

Schiff base compounds, similar in functionality to the compound , have demonstrated utility as corrosion inhibitors for mild steel in acidic conditions. This application is significant in materials science and engineering, offering a chemical approach to protecting metals against corrosion (Ashassi-Sorkhabi et al., 2005).

Photocatalytic Degradation

The structural motifs present in "(2,3-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride" are found in molecules that participate in photocatalytic processes. These processes are crucial for environmental applications, such as the degradation of pollutants in water. Research in this area focuses on understanding the mechanisms by which these compounds interact with light and catalyze the breakdown of harmful chemicals (Maillard-Dupuy et al., 1994).

Environmental and Analytical Chemistry

Derivatives of pyridine and related amines have been explored for their roles in capturing carbon dioxide, particularly in the presence of water. This research is pivotal for developing new materials for carbon capture and sequestration, addressing the urgent need for technologies to mitigate climate change (Abdelnaby et al., 2018).

Mechanism of Action

The mechanism of action of amines can vary depending on their specific structure and the context in which they are used. For example, in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, amines can participate in electronically divergent processes with the metal catalyst .

Future Directions

The future directions of research on amines could involve the development of new synthesis methods, the exploration of new reactions, and the design of amines with specific properties for use in various applications. For example, detailed SAR analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

1-(2,3-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2.ClH/c14-12-6-3-4-10(13(12)15)8-16-9-11-5-1-2-7-17-11;/h1-7,16H,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGMBNLAJSLOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=C(C(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

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